molecular formula C19H26N2O4 B13078275 endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B13078275
M. Wt: 346.4 g/mol
InChI Key: GTHIMSKFPVNTLG-PMPSAXMXSA-N
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Description

endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart specific chemical and physical properties

Preparation Methods

The synthesis of endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a [2+2] cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of functional groups: The tert-butyl and benzyloxycarbonyl groups are introduced through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and various acids and bases .

Scientific Research Applications

endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target .

Comparison with Similar Compounds

Similar compounds to endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate include:

  • tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • endo-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
  • tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

These compounds share similar bicyclic structures but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl (1S,2S,4R)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-16(21)15(11-14)20-17(22)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14-,15+,16+/m1/s1

InChI Key

GTHIMSKFPVNTLG-PMPSAXMXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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